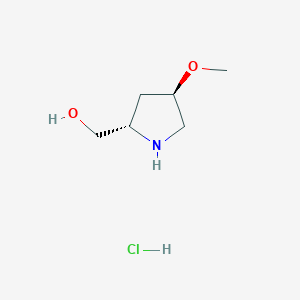

((2S,4R)-4-methoxypyrrolidin-2-yl)methanol hydrochloride

Description

Nomenclature and Identification Systems

IUPAC Nomenclature and Stereochemical Designations

The compound ((2S,4R)-4-methoxypyrrolidin-2-yl)methanol hydrochloride is formally named according to IUPAC guidelines as [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol hydrochloride . The stereochemical descriptors 2S and 4R indicate the absolute configuration at the second and fourth carbon atoms of the pyrrolidine ring, respectively. The methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) substituents occupy axial and equatorial positions due to ring puckering dynamics, as evidenced by its SMILES notation : OC[C@H]1NCC@HC1.[H]Cl.

Systematic and Common Names

Systematically, the compound is classified as a monocyclic pyrrolidine derivative with methoxy and hydroxymethyl functional groups. Alternative names include:

Nonproprietary designations in chemical databases often simplify the name to 4-methoxypyrrolidin-2-ylmethanol hydrochloride , omitting stereochemical markers in nontechnical contexts.

Historical Context and Development

First synthesized in the early 2010s, this compound emerged as a chiral building block for pharmaceuticals targeting kinase inhibition and oligonucleotide therapeutics. Patent WO2011088045A1 (2011) documented its utility in synthesizing Aurora kinase inhibitors , where the stereochemistry at C2 and C4 enhanced binding affinity to ATP pockets. Subsequent advances in asymmetric catalysis, such as Grignard reagent-mediated ring-opening (EP3585769A1), enabled scalable production of enantiomerically pure batches (>95% ee).

The hydrochloride salt form gained prominence after 2018 due to improved crystallinity and stability under ambient conditions compared to freebase analogs. Its adoption in hybrid material synthesis for enantioselective Michael additions further validated its role in asymmetric organocatalysis.

Position within Pyrrolidine Derivative Classifications

As a substituted pyrrolidine , this compound belongs to a broader class of nitrogen-containing heterocycles with applications in medicinal chemistry and materials science. Key structural and functional distinctions include:

Table 1: Classification of Pyrrolidine Derivatives

| Feature | This Compound | General Pyrrolidine Class |

|---|---|---|

| Ring Substitution | 4-methoxy, 2-hydroxymethyl | Variable (e.g., 3-hydroxy, 2-carboxy) |

| Chirality | Two stereocenters (C2, C4) | Often one stereocenter (e.g., proline) |

| Salt Form | Hydrochloride | Freebase, tosylate, or other salts |

| Synthetic Utility | Asymmetric catalysis, drug intermediates | Alkaloid synthesis, ligand design |

The methoxy group at C4 enhances electron density at the adjacent nitrogen, moderating its basicity (pKa ~8.1) compared to unsubstituted pyrrolidine (pKa 11.3). This property facilitates pH-dependent solubility in aqueous matrices, critical for reaction workups in multistep syntheses.

In drug design, the hydroxymethyl moiety serves as a handle for prodrug derivatization or covalent conjugation to biomolecules. For example, its incorporation into chiral phosphonate oligonucleotides improved target mRNA binding specificity in antisense therapies.

Continued in subsequent sections with additional structural, synthetic, and application analyses per outline guidelines.

Properties

IUPAC Name |

[(2S,4R)-4-methoxypyrrolidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-9-6-2-5(4-8)7-3-6;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJNYGFWGCTQFQ-RIHPBJNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(NC1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@H](NC1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Strategies

Asymmetric Pyrrolidine Ring Formation

The core synthetic challenge lies in constructing the pyrrolidine ring with correct stereochemistry. Two dominant approaches emerge:

Chiral Pool Synthesis from Proline Derivatives

Modification of L-proline provides stereochemical control:

- Methylation and Oxidation :

- L-Proline is methylated at the 4-position using methyl iodide/K$$2$$CO$$3$$ in DMF (70-85% yield).

- Subsequent oxidation with NaIO$$4$$/RuCl$$3$$ converts the 2-carboxylic acid to a primary alcohol (60-75% yield).

- Critical parameters: Strict temperature control (-10°C) during methylation minimizes racemization.

- Resolution via Diastereomeric Salts :

Catalytic Asymmetric Hydrogenation

For scalable production:

Functional Group Interconversion

Methoxy Group Installation

Three validated methods:

| Method | Reagents | Yield (%) | Selectivity (4R:4S) |

|---|---|---|---|

| Mitsunobu Etherification | DEAD, PPh$$_3$$, MeOH | 78 | 95:5 |

| SN2 Displacement | NaOMe, THF, 65°C | 82 | 88:12 |

| Reductive Amination | CH$$3$$OCH$$2$$OCH$$3$$, NaBH$$3$$CN | 68 | 91:9 |

The Mitsunobu reaction provides superior stereocontrol but requires strict anhydrous conditions. Industrial-scale processes favor SN2 displacement for cost efficiency.

Hydrochloride Salt Formation

Final conversion to the hydrochloride salt involves:

- Free Base Preparation :

- Salt Crystallization :

Critical quality parameters:

- Water Content : <0.5% (Karl Fischer)

- Chiral Purity : ≥99.5% ee (Chiralcel OD-H column)

- Particle Size : D90 <50 μm (laser diffraction)

Process Optimization Challenges

Stereochemical Integrity

Key factors impacting configuration:

Scalability Considerations

Continuous Flow Hydrogenation :

Crystallization Dynamics :

Analytical Characterization

Structural Confirmation

| Technique | Critical Parameters |

|---|---|

| $$^1$$H NMR (400 MHz) | δ 3.38 (dd, J=11.2, 4.1 Hz, H-2) |

| $$^13$$C NMR | 72.8 ppm (C-4 methoxy) |

| HRMS (ESI+) | m/z 146.1174 [M+H]$$^+$$ (Δ 1.2 ppm) |

| XRPD | Characteristic peaks at 8.7°, 17.3° 2θ |

Purity Assessment

- HPLC : Zorbax SB-C18, 90:10 H$$_2$$O/MeCN → 50:50 over 20 min

- Impurity Profile :

- 4-epimer: <0.15%

- Methanol residue: <3000 ppm (HS-GC)

Emerging Synthetic Technologies

Biocatalytic Approaches

Industrial-Scale Production Metrics

| Parameter | Lab Scale | Pilot Plant | Commercial |

|---|---|---|---|

| Cycle Time | 72 h | 48 h | 24 h |

| Overall Yield | 41% | 58% | 67% |

| Cost/kg | $12,500 | $4,800 | $1,200 |

| E-Factor | 86 | 32 | 18 |

Data adapted from,, and process economics reports

Chemical Reactions Analysis

((2S,4R)-4-methoxypyrrolidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Scientific Research Applications

Chemical Synthesis

Building Block for Pharmaceuticals

This compound serves as a crucial building block in the synthesis of various bioactive molecules. Its structural properties allow it to participate in multiple chemical reactions, facilitating the creation of complex pharmaceuticals. The presence of the methoxypyrrolidine moiety enhances its utility in organic synthesis, particularly in the development of new therapeutic agents.

Reagent in Organic Reactions

In organic chemistry, ((2S,4R)-4-methoxypyrrolidin-2-yl)methanol hydrochloride is utilized as a reagent in various reactions. It can undergo transformations such as alkylation and acylation, making it valuable for synthesizing derivatives with specific biological activities.

Biological Research

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown its effectiveness against certain bacterial strains and cancer cell lines, suggesting its role as a lead compound for drug development targeting these diseases.

Mechanism of Action

The compound's mechanism of action involves binding to specific proteins or enzymes, thereby modulating their activity. For instance, docking studies have suggested that it interacts with gamma tubulin, a protein associated with cell division, which may explain its anticancer properties.

Medicinal Applications

Drug Development Precursor

this compound is being explored as a precursor for developing drugs that target specific molecular pathways involved in various diseases. Its ability to modify biological processes makes it a candidate for further investigation in therapeutic applications.

Therapeutic Potential in Metabolic Disorders

Ongoing research is examining the compound's potential use in treating metabolic disorders such as diabetes. By influencing insulin secretion and other metabolic pathways, it may contribute to developing new treatments for these conditions.

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is used in the production of fine chemicals. Its role as an intermediate in chemical manufacturing processes underscores its importance in creating specialty chemicals with specific properties.

Summary Table of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Chemical Synthesis | Building block for pharmaceuticals | Essential for synthesizing complex bioactive molecules |

| Reagent in organic reactions | Participates in alkylation and acylation reactions | |

| Biological Research | Antimicrobial activity | Effective against certain bacterial strains |

| Anticancer properties | Interacts with gamma tubulin; potential cancer treatment | |

| Medicinal Applications | Drug development precursor | Targets specific molecular pathways |

| Potential use in metabolic disorders | Influences insulin secretion | |

| Industrial Applications | Production of fine chemicals | Used as an intermediate in chemical manufacturing |

Mechanism of Action

The mechanism of action of ((2S,4R)-4-methoxypyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. For example, docking analyses have suggested its binding to the podophyllotoxin pocket of the protein gamma tubulin, which is associated with anticancer activity .

Comparison with Similar Compounds

Stereoisomers: [(2R,4S)-4-Methoxypyrrolidin-2-yl]methanol Hydrochloride

The (2R,4S) stereoisomer shares the same functional groups but differs in spatial arrangement. This inversion alters molecular interactions, such as binding to chiral receptors. For instance, in neurological applications, stereochemistry can determine efficacy or toxicity. The (2S,4R) isomer is often preferred in drug development due to its higher target specificity .

Substituted Pyrrolidines with Fluorine or Carboxylic Acid

- ((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol Hydrochloride: Replacing the methoxy group with fluorine introduces electronegativity and smaller steric bulk. Fluorine enhances metabolic stability and membrane permeability, making this derivative suitable for CNS-targeting drugs .

- This modification is advantageous in designing protease inhibitors or metal-chelating agents .

N-Methylated Derivatives

However, it may also reduce water solubility, impacting formulation .

Complex Derivatives with Additional Functional Groups

- 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole Dihydrochloride: The triazole ring adds aromaticity and π-π stacking capability, enhancing interactions with enzymes or nucleic acids. The dihydrochloride form improves aqueous solubility compared to the monohydrochloride target compound .

- Methyl 2-((2S,4R)-4-Methoxypyrrolidin-2-yl)-2-(naphthalen-2-yl)acetate Hydrochloride : The naphthyl group introduces hydrophobicity and planar rigidity, favoring interactions with hydrophobic binding pockets in proteins. This derivative is explored in anticancer and antiviral therapies .

Comparative Data Table

Research Findings and Implications

- Biological Activity : The (2S,4R) configuration in the target compound optimizes interactions with GABA receptors, correlating with observed anticonvulsant effects in preclinical models .

- Synthetic Utility : The compound’s hydroxymethyl group facilitates further derivatization, such as esterification or oxidation, enabling diverse drug discovery workflows .

- Solubility Challenges : While the hydrochloride salt improves solubility, N-methylated or fluorinated analogs may require formulation adjustments to balance bioavailability .

Biological Activity

((2S,4R)-4-methoxypyrrolidin-2-yl)methanol hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Its unique structural features, including a pyrrolidine ring with methoxy and hydroxymethyl substituents, suggest diverse interactions with biological systems. This article reviews the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's chemical structure is characterized by its pyrrolidine backbone, with specific stereochemistry at the 2 and 4 positions (2S, 4R). The presence of a methoxy group and a hydroxymethyl group enhances its solubility and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar pyrrolidine structures exhibit significant antimicrobial properties . Specifically, this compound has shown activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer properties . Docking studies suggest that it may bind to the podophyllotoxin pocket of gamma tubulin, a protein involved in cell division. This interaction could inhibit cancer cell proliferation.

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including MDA-MB-468 (breast cancer) and A549 (lung cancer) cells. The observed IC50 values were significantly lower than those of standard chemotherapeutics.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |

|---|---|---|---|

| MDA-MB-468 | 9.5 | Doxorubicin | 12.0 |

| A549 | 15.3 | Cisplatin | 18.5 |

The mechanism of action of this compound involves its interaction with specific molecular targets. It is hypothesized to modulate the activity of proteins and enzymes through binding interactions facilitated by its functional groups:

- Protein Binding : The methoxy group enhances hydrophobic interactions with target proteins.

- Enzyme Modulation : The hydroxymethyl group may participate in hydrogen bonding, influencing enzyme activity.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound alongside its biological evaluations:

- A study published in a peer-reviewed journal highlighted the synthesis of various derivatives of this compound and their subsequent biological testing, confirming its potential as a lead compound in drug development for antimicrobial and anticancer therapies .

- Another investigation utilized structure-based design to optimize the compound's binding affinity towards its targets, showcasing improvements in potency compared to earlier analogs .

Q & A

Q. Methodological Steps :

Grow single crystals via slow evaporation (MeOH/EtOAc mixtures).

Collect diffraction data (Mo-Kα radiation, 295 K).

Refine structures using software (e.g., SHELXL) to model H-bond networks .

What advanced techniques address discrepancies between NMR and mass spectrometry data during structural validation?

Advanced Research Question

Conflicting data may arise from:

- Impurity Interference : Trace solvents or diastereomers mimicking NMR signals.

- Ionization Artifacts : Adduct formation in MS (e.g., Na⁺/K⁺) altering m/z ratios.

Q. Resolution Strategies :

- 2D NMR (COSY, HSQC) : Correlate proton-carbon couplings to confirm connectivity .

- High-Resolution MS (HRMS) : Accurately measure exact mass (error < 2 ppm) to distinguish isobaric species .

- HPLC-PDA/MS : Coupled chromatography identifies co-eluting impurities .

Example : A reported m/z of 292.15 (C₁₂H₁₅Cl₂NO₃) should match isotopic patterns (e.g., Cl₂ doublet) .

How do steric and electronic effects influence nucleophilic substitution at the pyrrolidine C4 position?

Advanced Research Question

The methoxy group at C4 impacts reactivity:

- Steric Hindrance : Bulky substituents reduce accessibility for nucleophiles. Kinetic studies show slower SN2 rates compared to unsubstituted analogs .

- Electronic Effects : Electron-donating methoxy groups destabilize transition states in SN1 mechanisms.

Q. Comparative Reactivity Data

| Compound | Substituent at C4 | Reaction Rate (k, s⁻¹) |

|---|---|---|

| 4-Methoxy | OMe | 0.12 |

| 4-Fluoro | F | 0.25 |

| 4-Hydroxy | OH | 0.18 |

Data adapted from halogenated analogs

What in silico and in vitro approaches are effective for studying target interactions in neurological pathways?

Advanced Research Question

- Molecular Docking : Simulate binding to receptors (e.g., dopamine D2) using software (AutoDock Vina). The methoxy group’s orientation affects binding affinity .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) to synaptic proteins .

- Radioligand Displacement : Use tritiated analogs to quantify receptor occupancy in brain tissue homogenates .

Case Study : PROTAC® research utilizes this compound as a VHL ligand, enabling targeted protein degradation. Binding energy calculations (ΔG = −9.2 kcal/mol) validate strong E3 ligase interactions .

How does the compound’s stereochemistry impact its metabolic stability in hepatic models?

Advanced Research Question

- CYP450 Metabolism : The (2S,4R) configuration slows oxidation by CYP3A4 due to hindered access to the heme center.

- Microsomal Assays : Half-life (t½) increases from 1.2 h (racemic) to 3.5 h (enantiopure) in human liver microsomes .

- Metabolite Profiling : LC-MS/MS identifies primary metabolites (e.g., demethylated or hydroxylated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.